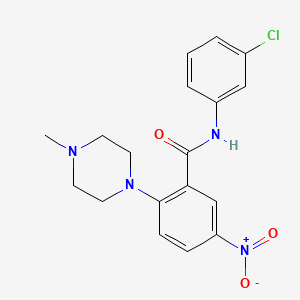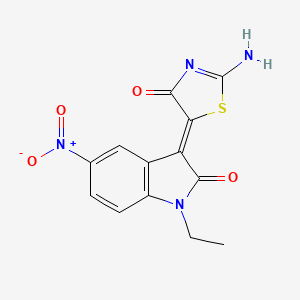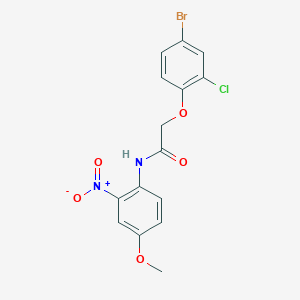![molecular formula C19H15ClN2O3 B3960323 N-{2-chloro-4-[(phenylacetyl)amino]phenyl}-2-furamide](/img/structure/B3960323.png)
N-{2-chloro-4-[(phenylacetyl)amino]phenyl}-2-furamide
説明
N-{2-chloro-4-[(phenylacetyl)amino]phenyl}-2-furamide, commonly known as CP-47,497, is a synthetic cannabinoid that was first synthesized in 1995. It is a potent agonist of the cannabinoid receptors CB1 and CB2, with an affinity for CB1 receptors that is 15 times greater than that of THC, the primary psychoactive component of cannabis. CP-47,497 has been the subject of extensive scientific research due to its potential therapeutic applications and its use as a recreational drug.
作用機序
CP-47,497 acts as a potent agonist of the CB1 and CB2 receptors, which are part of the endocannabinoid system. The endocannabinoid system plays a key role in regulating various physiological processes such as appetite, pain sensation, mood, and immune function. CB1 receptors are primarily found in the brain and central nervous system, while CB2 receptors are primarily found in the immune system and peripheral tissues.
Biochemical and Physiological Effects
CP-47,497 has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the release of inflammatory cytokines and to reduce inflammation in animal models of arthritis. CP-47,497 has also been shown to have antitumor effects in vitro and in vivo, and to induce apoptosis in cancer cells. In addition, CP-47,497 has been shown to have analgesic effects in animal models of pain.
実験室実験の利点と制限
One advantage of CP-47,497 is its potency and selectivity for the CB1 receptor, which makes it a useful tool for studying the endocannabinoid system. However, its potency also means that it can be difficult to work with in laboratory settings, as small variations in dosage can have significant effects. In addition, CP-47,497 is a synthetic compound that does not occur naturally in the body, which can limit its relevance to physiological processes.
将来の方向性
There are several areas of future research that could be pursued with CP-47,497. One potential direction is to further investigate its potential therapeutic applications, particularly in the treatment of neurological disorders and cancer. Another area of research could be to develop more selective agonists of the CB1 receptor that have fewer off-target effects. Finally, it may be useful to investigate the potential of CP-47,497 as a tool for studying the endocannabinoid system and its role in various physiological processes.
科学的研究の応用
CP-47,497 has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and anti-cancer properties. CP-47,497 has also been studied for its potential use in the treatment of neurological disorders such as epilepsy, Parkinson's disease, and multiple sclerosis.
特性
IUPAC Name |
N-[2-chloro-4-[(2-phenylacetyl)amino]phenyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O3/c20-15-12-14(21-18(23)11-13-5-2-1-3-6-13)8-9-16(15)22-19(24)17-7-4-10-25-17/h1-10,12H,11H2,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLEBCBFGZDHAFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=CC(=C(C=C2)NC(=O)C3=CC=CO3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-chloro-5-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzamide](/img/structure/B3960259.png)
![{3-[(4-chlorobenzyl)thio]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl}(4-methoxyphenyl)methanone](/img/structure/B3960267.png)
![methyl 4-[4-(benzyloxy)-3-bromo-5-ethoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B3960268.png)
![7-{(2,5-dimethylphenyl)[(4-methyl-2-pyridinyl)amino]methyl}-8-quinolinol](/img/structure/B3960275.png)

![({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)methyl(1H-pyrazol-3-ylmethyl)amine](/img/structure/B3960294.png)

![2-methyl-7-[(2-methylphenyl)(2-pyridinylamino)methyl]-8-quinolinol](/img/structure/B3960308.png)
![5-{[3-{[(3-chloro-4-methylphenyl)amino]carbonyl}-4-(4-morpholinyl)phenyl]amino}-5-oxopentanoic acid](/img/structure/B3960313.png)


![methyl 4-[4-(allyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B3960339.png)
![N-methyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-[2-(tetrahydro-2H-pyran-2-yl)ethyl]acetamide](/img/structure/B3960344.png)
